molecular formula C7H7ClN4O B14905945 (S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one

(S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one

Cat. No.: B14905945
M. Wt: 198.61 g/mol
InChI Key: MEBDFIFJTXNNPZ-VKHMYHEASA-N
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Description

(S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its unique structure, which includes a chloro substituent at the second position and a methyl group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used in reduction reactions, often in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

(S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropteridine: Lacks the methyl group at the seventh position.

    7-Methylpteridine: Does not have the chloro substituent at the second position.

    6,7-Dihydropteridine: Lacks both the chloro and methyl substituents.

Uniqueness

(S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one is unique due to the presence of both the chloro and methyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel molecules with potential biological activity.

Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

(7S)-2-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one

InChI

InChI=1S/C7H7ClN4O/c1-3-6(13)11-4-2-9-7(8)12-5(4)10-3/h2-3H,1H3,(H,11,13)(H,9,10,12)/t3-/m0/s1

InChI Key

MEBDFIFJTXNNPZ-VKHMYHEASA-N

Isomeric SMILES

C[C@H]1C(=O)NC2=CN=C(N=C2N1)Cl

Canonical SMILES

CC1C(=O)NC2=CN=C(N=C2N1)Cl

Origin of Product

United States

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